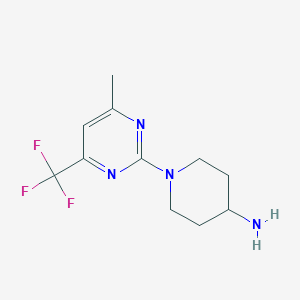

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Description

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine (CAS: Y507-5624) is a pyrimidine derivative with a molecular formula of C₁₁H₁₅F₃N₄ and a molecular weight of 260.26 g/mol . Key physicochemical properties include:

- logP: 1.71 (indicating moderate lipophilicity)

- Hydrogen bond donors/acceptors: 2/3

- Polar surface area (PSA): 40.77 Ų

- Chirality: ACHIRAL

The compound features a pyrimidine core substituted with a methyl group at position 4, a trifluoromethyl group at position 6, and a piperidin-4-amine moiety at position 2. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4/c1-7-6-9(11(12,13)14)17-10(16-7)18-4-2-8(15)3-5-18/h6,8H,2-5,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDYYDUFNDPZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine and piperidine derivatives.

Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the piperidine moiety is introduced to the pyrimidine ring. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of various derivatives.

Scientific Research Applications

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine has diverse applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Agrochemicals: It is explored for its use as an active ingredient in pesticides and herbicides due to its ability to disrupt biological pathways in pests.

Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell proliferation and apoptosis.

Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

Pathways Involved: The compound can affect pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Trifluoromethyl Group Modifications

1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

Heterocyclic Ring Additions

- 1-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

Modifications to the Piperidine Moiety

Extended Heterocyclic Systems

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | PSA (Ų) |

|---|---|---|---|---|---|

| 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine (Target) | C₁₁H₁₅F₃N₄ | 260.26 | Methyl, CF₃, piperidin-4-amine | 1.71 | 40.77 |

| 1-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | C₁₅H₁₉F₃N₆ | 340.35 | Ethyl-methyl pyrazole, CF₃ | ~2.2 | 60.2 |

| 1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | C₁₆H₁₇F₃N₄ | 322.34 | Phenyl, CF₃ | ~2.8 | 40.77 |

| 1-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | C₁₄H₁₅F₃N₄S | 328.36 | Thiophene, CF₃ | ~2.0 | 65.1 |

| 1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine | C₁₂H₁₅F₃N₄ | 272.27 | Cyclopropyl, CF₃ | ~1.5 | 40.77 |

Research Implications

- Trifluoromethyl Group : Enhances electron-withdrawing effects and metabolic stability, critical for kinase inhibitors .

- Piperidine Modifications : Amine groups improve solubility and hydrogen-bonding capacity, while hydroxyl or bulky substituents (e.g., cyclopropyl) influence target selectivity .

- Heterocyclic Additions : Thiophene or pyrazole rings introduce diverse electronic profiles, enabling tuning for specific biological targets .

Biological Activity

1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₄F₃N₃

Molecular Weight: 265.26 g/mol

CAS Number: 861451-76-5

IUPAC Name: this compound

The structural features of this compound include a piperidine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Class I PI3-Kinase Enzymes : The compound has been shown to selectively inhibit Class I PI3K enzymes, particularly the PI3Kα isoform, which is implicated in various cancers. This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic neurotransmission .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | IC50 Value | Target | Reference |

|---|---|---|---|

| PI3Kα Inhibition | 0.5 µM | Class I PI3-Kinase | |

| AChE Inhibition | 120 nM | Acetylcholinesterase | |

| Cytotoxicity in Cancer | IC50 = 0.7 µM | Various cancer cell lines |

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer models. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.

Case Study 2: Alzheimer’s Disease Models

In a study involving transgenic mouse models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These effects were attributed to enhanced cholinergic signaling due to AChE inhibition.

Q & A

Basic: What synthetic routes are most effective for preparing 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization of the piperidine moiety. Key steps include:

- Pyrimidine Core Formation : Cyclocondensation of trifluoromethyl ketones with amidines or urea derivatives under acidic conditions .

- Piperidine Substitution : Nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position using piperidin-4-amine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Critical Reaction Parameters :

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions (e.g., decomposition of trifluoromethyl groups) .

- Solvent Choice : Polar aprotic solvents improve solubility of intermediates, while protic solvents (e.g., ethanol) may reduce yields due to competing hydrolysis .

- Yield Optimization : Use of catalysts like K₂CO₃ or Cs₂CO₃ facilitates SNAr reactions, achieving yields >70% in optimized protocols .

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying the piperidine ring conformation and trifluoromethyl group orientation . Hydrogen-bonding patterns and packing motifs can be analyzed to predict stability .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing between N1 and N3 substitution on pyrimidine). ¹⁹F NMR is critical for monitoring trifluoromethyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities, while tandem MS (MS/MS) aids in fragmentation pathway analysis .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from variations in assay conditions, impurity profiles, or structural analogs. Strategies include:

- Comparative Dose-Response Studies : Replicate assays under standardized conditions (e.g., pH, temperature, and cell lines) to isolate variables .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., deaminated or oxidized derivatives) that may interfere with activity .

- Structural Confirmation : Re-examine crystallographic data (via SHELXL) to rule out polymorphic forms or solvatomorphs that alter bioactivity .

- Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic inhibition and cellular viability assays) .

Advanced: What strategies enhance the compound’s bioavailability based on its structural features?

Methodological Answer:

- Fluorine Effects : The trifluoromethyl group improves metabolic stability but may reduce solubility. Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the piperidine ring to enhance aqueous solubility without compromising target binding .

- Prodrug Design : Mask the primary amine on piperidine with labile protecting groups (e.g., carbamates) to improve membrane permeability .

- Co-crystallization : Co-formulate with cyclodextrins or surfactants to increase dissolution rates .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

- Kinase Inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., EGFR or JAK2). Molecular docking studies suggest the trifluoromethyl group enhances hydrophobic interactions .

- Antimicrobial Activity : Analogous compounds exhibit activity against Gram-positive bacteria via dihydrofolate reductase inhibition. Test using microdilution assays (MIC determination) .

- Neuropharmacology : Piperidine moieties may interact with CNS receptors (e.g., σ receptors). Radioligand binding assays can validate affinity .

Advanced: How can computational methods predict the compound’s reactivity or target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction optimization .

- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., kinases) to assess binding stability and guide structural modifications .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Basic: What impurities commonly arise during synthesis, and how are they characterized?

Methodological Answer:

- Common Impurities :

- Deamination Byproducts : Result from hydrolysis of the piperidine amine under acidic conditions. Detect via LC-MS .

- Trifluoromethyl Oxidation : Forms carboxylic acid derivatives. Monitor using ¹⁹F NMR .

- Analytical Workflow :

- HPLC-PDA : Quantify impurities >0.1% with UV detection at 254 nm.

- GC-MS : Identify volatile byproducts (e.g., methylamine derivatives) .

Advanced: What challenges exist in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Challenges :

- Exothermic Reactions : Trifluoromethyl group reactions may require precise temperature control to avoid runaway conditions .

- Solvent Recovery : High-boiling solvents (e.g., DMF) complicate purification at scale.

- Solutions :

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times .

- Catalyst Immobilization : Use heterogeneous catalysts (e.g., polymer-supported bases) to simplify workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.